4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked to a tetrahydroquinolinyl moiety. The compound’s structural complexity arises from its ethoxy and methyl substituents on the benzene ring and the 1-methyl-2-oxo group on the tetrahydroquinoline scaffold. Its conformational flexibility, particularly in the tetrahydroquinolinyl ring, may influence binding interactions with biological targets .
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-25-18-9-7-16(11-13(18)2)26(23,24)20-15-6-8-17-14(12-15)5-10-19(22)21(17)3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDSOQTVXQBWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide. The ethoxy and methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Group Analysis
The compound shares core sulfonamide functionality with analogs such as N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide and (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide . Key differences include:
- Aromatic vs. Aliphatic Substituents: The target compound’s ethoxy and methyl groups on the benzene ring contrast with the cyclohexenyl or dihydroxycyclohexyl substituents in analogs.
- Tetrahydroquinolinyl vs. Cyclohexyl Moieties: The tetrahydroquinolinyl group introduces a fused bicyclic system with a ketone oxygen, enhancing rigidity compared to the flexible cyclohexyl rings in analogs. This rigidity may reduce conformational entropy upon binding to proteins .
Conformational and Crystallographic Insights
Crystallographic tools like SHELXL and ORTEP-3 have been pivotal in resolving the 3D structures of sulfonamides . For example:
- The puckering coordinates of the tetrahydroquinolinyl ring (defined by Cremer-Pople parameters) likely differ from the cyclohexyl rings in analogs due to the fused bicyclic system. This affects dihedral angles and hydrogen-bonding capabilities .
- Software suites like WinGX enable comparative analysis of bond lengths and angles. The sulfonamide S-N bond in the target compound (expected ~1.63 Å) may vary slightly from analogs due to substituent-induced electronic effects .
NMR Spectral Trends
While specific NMR data for the target compound are unavailable, analogs in exhibit characteristic sulfonamide proton resonances at δ 7.5–8.0 ppm (aromatic protons) and δ 2.0–3.5 ppm (alkyl/cyclohexyl protons) . The ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and tetrahydroquinolinyl carbonyl (δ ~170–175 ppm for C=O in 13C NMR) would distinguish the target compound.
Research Findings and Implications
Hypothetical Pharmacological Profile
- Enzyme Inhibition: The tetrahydroquinolinyl ketone may act as a hydrogen-bond acceptor, similar to sulfonamides targeting carbonic anhydrase or cyclooxygenase.
- Metabolic Stability : The ethoxy group could enhance metabolic stability compared to hydroxylated cyclohexyl analogs, which are prone to phase I oxidation.
Data Table: Key Structural Comparisons
| Feature | Target Compound | Analog: N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide |
|---|---|---|
| Core Structure | Benzene + tetrahydroquinolinyl | Benzene + cyclohexenyl-ethyl |
| Key Substituents | Ethoxy, methyl, 1-methyl-2-oxo | Cyclohexenyl, methyl |
| Rigidity | High (fused bicyclic system) | Moderate (monocyclic with aliphatic chain) |
| Expected logP | ~2.8 (predicted) | ~2.1 (hydrophobic cyclohexenyl) |
| Hydrogen-Bond Acceptors | 3 (sulfonamide S=O, ketone O) | 2 (sulfonamide S=O) |
Biological Activity
4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.36 g/mol |
| Melting Point | Not specified |
| InChI Key | Not specified |
| SMILES | Not specified |
1. COX-2 Inhibition
Recent studies have indicated that derivatives of sulfonamides, including compounds similar to 4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, exhibit significant inhibition of cyclooxygenase-2 (COX-2). In a study evaluating various sulfonamide derivatives, one compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. This is less potent than celecoxib, a well-known COX-2 inhibitor that achieves 80.1% inhibition at 1 μM .
2. Cardiovascular Effects
The biological activity of sulfonamide derivatives has also been explored in the context of cardiovascular health. Research involving isolated rat heart models demonstrated that certain sulfonamides can influence perfusion pressure and coronary resistance. For instance, the compound 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance, suggesting potential applications in treating conditions like pulmonary hypertension .
Case Study 1: Synthesis and Activity Evaluation
In a study focused on synthesizing new sulfonamide derivatives, researchers synthesized several compounds and evaluated their biological activity against COX enzymes. The study concluded that structural modifications significantly impact inhibitory activity, with certain para-substituents enhancing COX-2 inhibition .
Case Study 2: Cardiovascular Impact Assessment
Another study utilized an isolated rat heart model to assess the effects of various sulfonamide derivatives on cardiovascular parameters. The findings indicated that specific modifications in the sulfonamide structure could lead to reduced perfusion pressure and coronary resistance. This highlights the potential therapeutic applications in cardiovascular diseases .
Q & A
Basic: What are the critical steps in synthesizing 4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?
Answer:
Synthesis typically involves:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with ketones via the Povarov reaction under acidic conditions (e.g., HCl in ethanol) to generate the 1-methyl-2-oxo-tetrahydroquinoline scaffold .
Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization for enhanced purity .
Key Variables : Temperature control during cyclization (60–80°C optimal) and stoichiometric ratios in sulfonylation (1:1.2 molar ratio of amine to sulfonyl chloride) are critical for yields >70% .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural validation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) and sulfonamide NH proton (δ 9.5–10.0 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass measurement to confirm molecular formula (e.g., CHNOS) .
- X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain in the tetrahydroquinoline ring .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies (e.g., IC variability in enzyme assays) are addressed via:
Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO <0.1% v/v) to minimize interference .
Orthogonal Validation : Use complementary assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target binding .
Structural-Activity Relationship (SAR) Analysis : Compare analogs to identify substituents (e.g., ethoxy vs. methoxy groups) that modulate activity .
Advanced: How does the ethoxy group influence the compound’s pharmacokinetic properties?
Answer:
The ethoxy moiety (─OCHCH) impacts:
- Lipophilicity : Increases logP by ~0.5 units compared to methoxy analogs, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Slows cytochrome P450-mediated oxidation due to steric hindrance, as shown in liver microsome assays (t >120 min) .
- Solubility : Reduces aqueous solubility (0.1 mg/mL in PBS) but improves formulation potential via salt formation (e.g., sodium sulfonate) .
Advanced: What computational methods predict binding modes of this compound with enzyme targets?
Answer:
Molecular Docking (AutoDock/Vina) : Models interactions with active sites (e.g., carbonic anhydrase IX), prioritizing hydrogen bonds between sulfonamide and Zn-bound residues .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Free Energy Perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .
Basic: What are the primary degradation pathways under physiological conditions?
Answer:
Stability studies (pH 1–10, 37°C) reveal:
- Acidic Hydrolysis : Cleavage of the sulfonamide bond at pH <3 (t ~4 h) .
- Oxidative Degradation : Ethoxy group oxidation to carboxylic acid via CYP3A4 (LC-MS/MS confirmation) .
- Photodegradation : UV light (254 nm) induces ring-opening in tetrahydroquinoline, requiring dark storage .
Advanced: How are SAR studies designed to optimize this compound’s selectivity?
Answer:
SAR strategies include:
Substituent Scanning : Synthesize derivatives with halogens, alkyl chains, or heterocycles at the 3-methyl or 4-ethoxy positions .
Selectivity Profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to identify off-target effects .
Crystallographic Overlays : Compare ligand-bound structures to pinpoint residues responsible for isoform specificity .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid, detection at 254 nm (LOD: 10 ng/mL) .
- LC-MS/MS : MRM transitions (e.g., m/z 362 → 245 for quantification in plasma), validated per ICH guidelines .
Advanced: How do conflicting solubility data from different studies inform formulation development?
Answer:
Contradictions (e.g., solubility in DMSO vs. PBS) are resolved by:
Co-Solvent Screening : Test cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) to enhance aqueous solubility .
Thermodynamic Solubility Measurement : Use shake-flask method with equilibrium time >72 h .
Salt Screening : Identify counterions (e.g., hydrochloride) to improve crystallinity and dissolution rates .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action?
Answer:
Enzyme Inhibition Assays : Measure IC shifts under varying substrate concentrations (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate catalytic mechanisms (e.g., proton transfer in carbonic anhydrase) to validate inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
